molecular formula C13H20F3N5O B10961659 N-(4-methylpiperazin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

N-(4-methylpiperazin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

Cat. No.: B10961659
M. Wt: 319.33 g/mol
InChI Key: AGOMAGZDWVDXJV-UHFFFAOYSA-N
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Description

N-(4-METHYLPIPERAZINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its incorporation of both piperazine and pyrazole moieties, which are often found in pharmacologically active molecules. The presence of a trifluoromethyl group further enhances its chemical properties, making it a subject of interest in various scientific fields.

Properties

Molecular Formula

C13H20F3N5O

Molecular Weight

319.33 g/mol

IUPAC Name

N-(4-methylpiperazin-1-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C13H20F3N5O/c1-9-8-11(13(14,15)16)17-21(9)10(2)12(22)18-20-6-4-19(3)5-7-20/h8,10H,4-7H2,1-3H3,(H,18,22)

InChI Key

AGOMAGZDWVDXJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NN2CCN(CC2)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPIPERAZINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic conditions. The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

The piperazine moiety is then incorporated through a nucleophilic substitution reaction with 4-methylpiperazine. The final step involves the formation of the amide bond, which can be accomplished using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPIPERAZINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products

Scientific Research Applications

N-(4-METHYLPIPERAZINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with enhanced chemical stability and performance.

Mechanism of Action

The mechanism of action of N-(4-METHYLPIPERAZINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The piperazine and pyrazole moieties contribute to its overall pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPIPERAZINO)-2-[5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(4-METHYLPIPERAZINO)-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE: Similar structure but with variations in the position of the methyl group on the pyrazole ring.

Uniqueness

N-(4-METHYLPIPERAZINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is unique due to the presence of the trifluoromethyl group at the 3-position of the pyrazole ring, which significantly enhances its chemical stability and biological activity compared to similar compounds.

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